Exo1

説明

Structure

3D Structure

特性

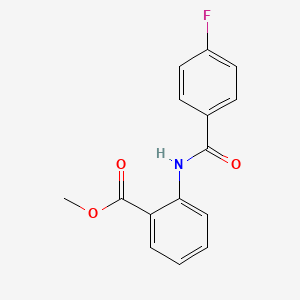

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893483 | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75541-83-2 | |

| Record name | 75541-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acylation of Methyl Anthranilate with 4-Fluorobenzoyl Chloride

The primary synthetic route involves the formation of an amide bond between methyl anthranilate (methyl 2-aminobenzoate) and 4-fluorobenzoyl chloride. This method parallels strategies described in patent CN109553528A for analogous ester derivatives.

Reaction Mechanism :

- Synthesis of 4-Fluorobenzoyl Chloride :

4-Fluorobenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in anhydrous dichloromethane (DCM) under reflux to generate the acyl chloride. The reaction typically achieves >90% conversion within 2–4 hours. - Amide Coupling :

Methyl anthranilate is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine ($$ \text{Et}_3\text{N} $$) or pyridine to neutralize HCl byproducts. The reaction proceeds at 0–25°C for 12–24 hours, yielding this compound as a crystalline solid.

Optimization Considerations :

Alternative Pathway: Esterification of Preformed Amide

An alternative approach involves synthesizing 2-(4-fluorobenzoylamino)benzoic acid followed by methyl esterification:

- Amide Formation :

2-Aminobenzoic acid is coupled with 4-fluorobenzoyl chloride using carbodiimide-based coupling agents (e.g., $$ \text{N,N}'\text{-dicyclohexylcarbodiimide} $$, DCC) in DCM. - Methyl Esterification :

The carboxylic acid intermediate is treated with methanol ($$ \text{CH}3\text{OH} $$) in the presence of sulfuric acid ($$ \text{H}2\text{SO}_4 $$) or thionyl chloride under reflux.

Yield Comparison :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Amide formation | DCC, $$ \text{Et}_3\text{N} $$ | 0–25°C | 75–85 |

| Esterification | $$ \text{CH}3\text{OH} $$, $$ \text{H}2\text{SO}_4 $$ | 60–80°C | 90–95 |

Purification and Characterization

Crystallization and Chromatography

Crude this compound is purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms purity >98%.

Spectroscopic Analysis

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :

δ 8.35 (s, 1H, NH), 8.10–7.95 (m, 2H, Ar-H), 7.60–7.45 (m, 4H, Ar-H), 3.95 (s, 3H, OCH$$ _3 $$). - IR (KBr) :

1720 cm$$ ^{-1} $$ (C=O ester), 1650 cm$$ ^{-1} $$ (C=O amide), 1240 cm$$ ^{-1} $$ (C-F).

Industrial-Scale Production Challenges

Side Reactions and Mitigation

- Hydrolysis of Acyl Chloride :

Moisture exposure leads to premature hydrolysis, reducing yields. Strict anhydrous conditions are maintained using molecular sieves or inert atmospheres. - Over-Esterification :

Prolonged reflux during esterification may degrade the amide bond. Reaction monitoring via thin-layer chromatography (TLC) is critical.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation reduces reaction times from hours to minutes. Preliminary trials show 85% yield for the amide coupling step at 100°C for 15 minutes.

Enzymatic Esterification

Lipase-catalyzed esterification using Candida antarctica lipase B (CAL-B) in ionic liquids offers a greener alternative, though yields remain suboptimal (50–60%).

化学反応の分析

科学研究アプリケーション

エキソヌクレアーゼ1は、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Role in DNA Repair Mechanisms

Exo1 is primarily known for its function in DNA repair processes, particularly during the resection of double-strand breaks (DSBs). It plays a vital role in homologous recombination (HR) by generating single-stranded DNA (ssDNA) that is essential for repair.

- Mechanism of Action : this compound acts as a 5' to 3' exonuclease and 5' flap endonuclease, facilitating the processing of DNA nicks and DSBs. This activity is regulated by single-stranded DNA binding proteins (SSBs), such as replication protein A (RPA), which modulate this compound's binding and activity on damaged DNA .

- Case Study : In a study examining the effects of RPA on this compound activity, researchers found that depletion of RPA in human cells led to increased recruitment of this compound to damage sites but reduced overall DNA resection. This highlights the complex regulatory mechanisms governing this compound's function in vivo .

Implications in Cancer Biology

Recent studies have implicated this compound in various cancer types, suggesting its potential as a biomarker and therapeutic target.

- Hepatocellular Carcinoma (HCC) : Research has shown that this compound expression is significantly elevated in HCC tissues. High levels of this compound correlate with increased cell proliferation and invasiveness, indicating its role as an oncogene. Knockdown of this compound resulted in decreased tumorigenicity both in vitro and in vivo, suggesting that targeting this compound could be a viable therapeutic strategy for HCC .

- Polymorphisms and Cancer Risk : A meta-analysis identified associations between specific polymorphisms in the this compound gene and increased susceptibility to various cancers. This underscores the importance of genetic variations in influencing cancer risk and highlights the potential for personalized medicine approaches targeting this compound pathways .

Therapeutic Applications

The regulation of this compound activity presents opportunities for therapeutic interventions, particularly in cancer treatment.

- Inhibitors Development : Researchers are exploring chemical inhibitors that can modulate this compound activity. Such inhibitors could potentially enhance the efficacy of existing cancer therapies by preventing excessive DNA resection, which can lead to genomic instability .

- Degradation Mechanisms : Studies indicate that the degradation of this compound is a critical regulatory mechanism to prevent hyper-resection during DNA repair. Understanding this process may inform strategies to manipulate this compound levels therapeutically .

Summary Table of Applications

作用機序

類似の化合物との比較

エキソヌクレアーゼ1は、Flap Endonuclease 1(FEN1)とGEN1などの他のメンバーを含むRad2 / XPGファミリーのヌクレアーゼに属します。これらのヌクレアーゼはすべて、類似のエキソヌクレアーゼとエンドヌクレアーゼ活性を共有していますが、基質特異性と生物学的機能が異なります。 たとえば、FEN1は主にDNA複製中の岡崎フラグメントを処理しますが、GEN1は相同組換え中のホリデイジャンクションの解決に関与しています。 エキソヌクレアーゼ1は、エキソヌクレアーゼとエンドヌクレアーゼの両方の活性における二重の役割と、複数のDNA修復経路への関与においてユニークです.

類似化合物との比較

Comparative Analysis of Exo1 with Structurally or Functionally Similar Enzymes

This compound vs. Dna2

- Activity and Mechanism :

- Resection Pathways :

- In yeast, this compound and Dna2-Sgs1 contribute equally to resection in wild-type cells. However, the 9-1-1 checkpoint clamp (Mec3) exerts opposite effects: mec3Δ enhances resection in This compoundΔ strains but reduces it in sgs1Δ strains .

- Human BLM helicase stimulates this compound, a mechanism absent in yeast .

- Disease Links :

This compound vs. Flap Endonuclease 1 (FEN1)

- Structural Family : Both belong to the RAD2 nuclease family but serve distinct roles .

- Function :

- Substrate Specificity: this compound digests ssDNA in a threading manner, inhibited by RPA binding .

This compound vs. MRE11

- Activity Direction :

- Collaboration in Gap Processing :

- Regulation :

Key Research Findings and Data Tables

Table 1: Functional Comparison of this compound with Related Nucleases

| Enzyme | Activity Direction | Key Partners | Role in DNA Repair | Regulatory Mechanism | Disease Associations |

|---|---|---|---|---|---|

| Dna2 | 5'→3' nuclease (ssDNA) | Sgs1/BLM helicase | Resection with helicase | Helicase dependency | Not specified |

| FEN1 | Flap endonuclease | PCNA, DNA Pol δ | Okazaki processing, telomere lagging strand | Substrate specificity | Not specified |

| MRE11 | 3'→5' exonuclease | RAD50, NBS1 (MRN) | DSB resection, replication restart | USP1-PCNA interaction | Ataxia-telangiectasia disorders |

Table 2: Impact of this compound Phosphorylation on Drug Sensitivity

| This compound Variant | Camptothecin Sensitivity | Telomere Uncapping Response |

|---|---|---|

| Wild-type (this compound) | Sensitive | Normal |

| This compound-4SHA (phospho-deficient) | Resistant | Enhanced survival |

| This compound-4SHE (phospho-mimetic) | Hypersensitive | Reduced survival |

Disease Associations and Therapeutic Implications

- Cancer Biomarker: this compound overexpression in prostate cancer (PCa) drives lipid metabolism via the this compound/P53/SREBP1 axis, promoting tumor progression . In hepatocellular carcinoma (HCC), this compound upregulation correlates with poor prognosis and immune infiltration .

- Genetic Variants: Promoter SNP rs3902093 reduces this compound expression and melanoma risk .

- Therapeutic Targeting :

生物活性

Exonuclease 1 (EXO1) is a crucial enzyme involved in various biological processes, primarily associated with DNA metabolism, including DNA repair, replication, and recombination. This article delves into the biological activities of this compound, highlighting its enzymatic functions, regulatory mechanisms, and implications in diseases such as cancer.

Overview of this compound

This compound is a member of the RAD2 nuclease family and is characterized by its 5' to 3' exonuclease activity. It plays a pivotal role in maintaining genomic integrity through its involvement in several DNA repair pathways, including:

- DNA Mismatch Repair (MMR)

- Double-Strand Break Repair (DSBR)

- Telomere Maintenance

- Somatic Hypermutation and Class Switch Recombination in B cells

Enzymatic Functions

This compound exhibits both exonuclease and endonuclease activities, which are essential for processing various DNA structures. Its enzymatic functions can be summarized as follows:

| Function | Description |

|---|---|

| 5' to 3' Exonuclease | Degrades nucleotides from the 5' end of DNA strands. |

| 5' Flap Endonuclease | Cleaves flap structures during DNA replication and repair processes. |

| Holliday Junction Resolution | Processes complex DNA structures formed during homologous recombination. |

Regulatory Mechanisms

The activity of this compound is tightly regulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation by checkpoint kinases in response to DNA damage inhibits this compound's exonuclease activity, thereby stabilizing replication forks under stress conditions . This regulation is crucial for maintaining genomic stability during cellular stress.

This compound in Cancer Biology

Recent studies have highlighted the role of this compound in cancer, particularly hepatocellular carcinoma (HCC). Research indicates that:

- Upregulation in Tumors : this compound expression is significantly increased in HCC tissues, correlating with poor prognosis and liver cirrhosis .

- Functional Impact : Knockdown of this compound reduces proliferation and invasion of HCC cells both in vitro and in vivo, suggesting its potential role as an oncogene .

Genetic Studies

Genetic models have been employed to dissect the roles of this compound:

- Mouse Models : Studies using this compound-deficient mice demonstrate that both enzymatic and scaffolding functions of this compound are critical for error-free DNA repair processes. Mice lacking functional this compound exhibit increased susceptibility to genomic instability and cancer predisposition .

Implications for Therapeutics

Given its dual role in DNA repair and cancer progression, targeting this compound could provide therapeutic avenues for cancer treatment. Inhibitors designed to modulate its activity may enhance the efficacy of existing cancer therapies by impairing the ability of tumor cells to repair DNA damage.

Q & A

Q. What are the primary biochemical functions of Exo1, and how can they be experimentally validated?

this compound (Exonuclease 1) is a 5'→3' exonuclease with roles in DNA mismatch repair (MMR), homologous recombination (HR), and resection of DNA double-strand breaks (DSBs). Key activities include:

- Exonuclease activity : Cleaves mismatched bases during MMR, validated via in vitro repair assays using substrates with base mismatches or insertion/deletion loops .

- Interaction with repair complexes : Binds MutSα (MSH2-MSH6) and MutLα (MLH1-PMS1) for MMR. Co-immunoprecipitation (Co-IP) assays in mammalian cells confirm these interactions .

- Resection activity : Generates single-stranded DNA (ssDNA) at DSBs, measured using fluorescence-based resection assays (e.g., RPA-coated ssDNA detection) .

Methodological Tip : To assess this compound activity, use recombinant this compound protein in exonuclease assays with radiolabeled DNA substrates. For in vivo validation, employ this compound-deficient cell lines (e.g., This compound<sup>−/−</sup> mice) and quantify microsatellite instability (MSI) or HPRT mutation rates .

Q. How does this compound contribute to DNA mismatch repair, and what experimental models are used to study this?

this compound excises mismatched bases during MMR, working downstream of MutSα and MutLα. Key findings:

- This compound<sup>−/−</sup> mice show defective repair of base-base mismatches and 1–2 nucleotide loops, leading to elevated MSI and lymphoma susceptibility .

- This compound interacts with PCNA to enhance processivity; disruption of this interaction (e.g., via PCNA-binding domain mutations) reduces repair efficiency .

Experimental Models :

- Mouse embryonic fibroblasts (MEFs) : Measure MMR efficiency using in vitro repair assays with heteroduplex DNA .

- Yeast genetics : Study synthetic lethality by combining This compoundΔ with mutations in MLH1, PMS1, or MSH2 to identify functional interactions .

Advanced Research Questions

Q. How do this compound polymorphisms (e.g., K589E) influence cancer susceptibility, and what methodologies resolve conflicting data across studies?

The this compound K589E polymorphism (rs1047840) alters splicing efficiency and has been linked to cancer risk via meta-analyses. Contradictions arise due to:

- Population heterogeneity : Confounders like ethnicity (e.g., Asian vs. European cohorts) and cancer type (e.g., colorectal vs. lung adenocarcinoma).

- Functional ambiguity : The K589E variant may impair this compound’s scaffolding role in somatic hypermutation (SHM) without affecting nuclease activity .

Methodological Approach :

- Meta-analysis : Pool case-control studies using fixed/random-effects models (e.g., RevMan software) to calculate odds ratios (ORs) .

- Functional validation : Use CRISPR-edited cell lines expressing this compound-K589E to quantify SHM efficiency (e.g., IgVH sequencing in B cells) .

Q. What mechanisms regulate this compound’s resection activity during homologous recombination, and how can these be experimentally modulated?

this compound resection is tightly regulated to prevent overprocessing of DNA ends:

- Positive regulation : PCNA binding enhances this compound’s recruitment to DSBs, measured via chromatin immunoprecipitation (ChIP) in S-phase cells .

- Negative regulation : 14-3-3 proteins bind this compound to limit resection, validated using 14-3-3 inhibitors (e.g., difopein) and resection assays in 14-3-3σ<sup>−/−</sup> cells .

- RPA-mediated turnover : Single-molecule imaging shows RPA displaces this compound from ssDNA, restricting processive resection .

Experimental Design :

Q. How does this compound’s enzymatic activity versus scaffolding function differentially impact DNA repair pathways?

Enzymatic Role :

- MMR and HR : Nuclease-dead this compound (This compound-D173A) fails to repair base mismatches or resect DSBs, leading to repair defects comparable to This compound<sup>−/−</sup> models . Scaffolding Role :

- Meiosis : This compound-D173A mice are fertile, indicating structural (non-catalytic) this compound functions suffice for chiasmata formation .

- Class-switch recombination (CSR) : this compound scaffolds AID-mediated DNA breaks in B cells; both catalytic and scaffolding defects reduce CSR efficiency .

Methodology :

- Compare This compound<sup>−/−</sup> and This compound-D173A mice in comet assays (DNA damage) and spectral karyotyping (chromosomal instability) .

Key Methodological Recommendations

- For resection studies : Combine single-molecule imaging (e.g., TIRF microscopy) with biochemical assays to resolve this compound-RPA dynamics .

- For clinical correlations : Use multi-omics integration (e.g., TCGA RNA-seq + proteomics) to link this compound expression to immune infiltration .

- For polymorphism analysis : Employ Mendelian randomization to distinguish causal vs. associative roles of this compound variants in cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。